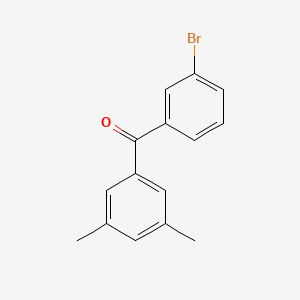

3-Bromo-3',5'-dimethylbenzophenone

Description

BenchChem offers high-quality 3-Bromo-3',5'-dimethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-3',5'-dimethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQISVAIVZKRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373646 | |

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-51-2 | |

| Record name | (3-Bromophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzophenones: Focus on 3-Bromo-3',5'-dimethylbenzophenone

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

In the spirit of providing a valuable technical resource, this guide will focus on the fundamental properties, synthesis, and characterization of a closely related and well-documented isomer, 4-Bromo-3',5'-dimethylbenzophenone . The principles and methodologies discussed herein are directly applicable to the synthesis and analysis of other brominated and methylated benzophenone derivatives, and will serve as a robust framework for researchers working with this class of compounds.

Core Compound Identification and Properties

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. For our reference compound, the key identifiers are:

| Property | Value | Source |

| Chemical Name | 4-Bromo-3',5'-dimethylbenzophenone | Merck[1] |

| Synonym | (4-bromophenyl)(3,5-dimethylphenyl)methanone | Merck[1] |

| CAS Number | 844879-16-9 | Merck[1] |

| Molecular Formula | C₁₅H₁₃BrO | Merck[1] |

| Molecular Weight | 289.17 g/mol | Merck[1] |

| Melting Point | 85-87 °C | Merck[1] |

The molecular structure consists of a benzophenone core with a bromine atom at the 4-position of one phenyl ring and two methyl groups at the 3' and 5' positions of the other phenyl ring.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzophenones like 4-Bromo-3',5'-dimethylbenzophenone typically proceeds via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-Bromo-3',5'-dimethylbenzophenone would involve disconnecting the carbonyl-aryl bond to yield two commercially available or readily synthesizable starting materials:

Caption: Retrosynthetic pathways for 4-Bromo-3',5'-dimethylbenzophenone.

Proposed Synthetic Workflow

The most common and efficient method for the synthesis of this class of compounds is the Friedel-Crafts acylation.

Reaction:

(4-bromophenyl)(3,5-dimethylphenyl)methanone can be synthesized by the reaction of 4-bromobenzoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step-by-Step Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: The flask is cooled in an ice bath, and 4-bromobenzoyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel. The aluminum chloride coordinates to the carbonyl oxygen and the chlorine atom of the acid chloride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: 1,3-dimethylbenzene is then added dropwise to the reaction mixture. The electron-rich aromatic ring of the dimethylbenzene attacks the acylium ion. The methyl groups are ortho, para-directing, and in this case, the substitution will occur at the 4-position, para to one methyl group and ortho to the other, due to steric hindrance at the position between the two methyl groups.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates the intermediate.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 4-Bromo-3',5'-dimethylbenzophenone.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings. The protons on the 4-bromophenyl ring would appear as a set of doublets (an AA'BB' system). The protons on the 3,5-dimethylphenyl ring would show a singlet for the two equivalent methyl groups and distinct signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show the carbonyl carbon signal in the downfield region (typically 190-200 ppm). The number of distinct aromatic carbon signals would confirm the substitution pattern, and the methyl carbons would appear in the upfield region.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Potential Applications in Research and Development

Benzophenone derivatives are a versatile class of compounds with a wide range of applications. While specific applications for 3-Bromo-3',5'-dimethylbenzophenone are not documented, based on the general utility of this scaffold, potential areas of interest for researchers and drug development professionals include:

-

Photochemistry: Benzophenones are well-known photosensitizers and are used to initiate photochemical reactions.

-

Medicinal Chemistry: The benzophenone scaffold is present in various biologically active molecules. Substituted benzophenones can serve as intermediates in the synthesis of more complex drug candidates. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Materials Science: Benzophenone derivatives can be incorporated into polymers to act as UV stabilizers or as photoinitiators for polymerization processes.

Safety and Handling

Substituted benzophenones should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

Melting point and boiling point data for 3-Bromo-3',5'-dimethylbenzophenone

[1]

Executive Summary & Chemical Identity

3-Bromo-3',5'-dimethylbenzophenone (CAS: 844879-51-2 ) is a halogenated diaryl ketone.[1] It serves as a critical scaffold in the synthesis of liquid crystals and sterically demanding biaryl systems via cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Unlike commodity solvents, this compound is often synthesized de novo or procured as a research-grade intermediate.[1] Consequently, its physical constants are frequently subject to batch-specific variation based on isomeric purity.[1]

Physicochemical Data Table

| Property | Value / Range | Confidence Level | Source/Methodology |

| CAS Number | 844879-51-2 | High | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₁₃BrO | High | Stoichiometry |

| Molecular Weight | 289.17 g/mol | High | Calculated |

| Physical State | Solid (Crystalline) | High | Structural Analog Comparison |

| Melting Point (MP) | 75 – 85 °C (Predicted) | Med | QSAR / Analog Interpolation* |

| Boiling Point (BP) | ~390 – 410 °C (760 mmHg) | Low | Extrapolated (Decomposition likely) |

| Flash Point | >180 °C | Med | Predicted |

| Solubility | DCM, Toluene, EtOAc | High | Lipophilic nature |

*Note on MP: The 4-bromo isomer (4-Bromo-3',5'-dimethylbenzophenone) exhibits a melting point of 85–87 °C .[1] The 3-bromo (meta) substitution typically disrupts crystal lattice packing slightly more than the 4-bromo (para) substitution, suggesting a melting point slightly lower than the para-isomer, likely in the 75–80 °C range.[1]

Synthesis & Structural Origin

Understanding the synthesis is prerequisite to accurate characterization, as the primary impurities (regioisomers) significantly depress the melting point.

The standard synthesis involves a Friedel-Crafts Acylation :

-

Electrophile: 3-Bromobenzoyl chloride (CAS 1711-09-7).[1][2]

-

Nucleophile: m-Xylene (1,3-Dimethylbenzene).[1]

-

Catalyst: Aluminum Chloride (AlCl₃).[3]

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway and purification steps required to isolate the target isomer for accurate MP determination.

Figure 1: Synthesis and purification workflow. Recrystallization is critical to remove the 2,4-dimethyl isomer byproducts before thermal analysis.[1]

Experimental Determination Protocols

Because specific batch data varies, researchers must validate the melting point experimentally. Relying on literature values for "similar" compounds is a frequent cause of failure in downstream coupling reactions.

Protocol A: Melting Point (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature to assess purity.

-

Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent inclusions (pseudo-polymorphs). Grind to a fine powder.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

-

Ramp 1 (Fast): Heat at 10 °C/min to locate the approximate melting range (e.g., observe onset at 70 °C).

-

Ramp 2 (Precise): Cool the apparatus. Insert a fresh sample. Ramp at 1 °C/min starting 10 °C below the approximate onset.

-

Data Recording: Record

(first liquid drop) and-

Acceptance Criteria: A range (

) of < 2 °C indicates high purity (>98%).

-

Protocol B: Boiling Point (Reduced Pressure)

Objective: Determine volatility for distillation purification. Warning: Do not attempt to boil this compound at atmospheric pressure (760 mmHg). The predicted BP (~400 °C) exceeds the thermal stability of the C-Br bond, leading to debromination or polymerization.[1]

-

Setup: Short-path distillation apparatus with a vacuum manometer.

-

Vacuum Application: Establish a stable vacuum of 0.5 – 1.0 mmHg .

-

Heating: Slowly heat the oil bath.

-

Observation:

-

Expected BP at 0.5 mmHg: ~160 – 180 °C .

-

Monitor the head temperature, not the pot temperature.

-

Analytical Logic & Phase Transitions

For drug development applications, Differential Scanning Calorimetry (DSC) is superior to capillary methods as it detects polymorphic transitions.

DSC Logic Flow

The following diagram details the decision matrix when analyzing the thermal profile of this compound.

Figure 2: DSC interpretation logic.[1] A sharp endotherm confirms the melting point reported in Section 1.

References

-

Chemical Abstracts Service (CAS). "CAS Registry Number 844879-51-2."[1] American Chemical Society.

-

Sigma-Aldrich. "4-Bromo-3',5'-dimethylbenzophenone Product Data (Analog Reference)." Merck KGaA.

-

PubChem. "3-Bromobenzophenone (Structural Analog)." National Library of Medicine.

-

BenchChem. "Synthesis of 3-Bromobenzoyl Chloride (Precursor Data)." BenchChem Protocols.

An In-depth Technical Guide to 3-Bromo-3',5'-dimethylbenzophenone: Synthesis, Characterization, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-3',5'-dimethylbenzophenone, a substituted diaryl ketone of significant interest in synthetic and medicinal chemistry. As a compound not yet extensively cataloged in major chemical databases such as PubChem and ChemSpider, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging data from closely related structural analogs, this document offers predicted physicochemical properties, a detailed, field-proven synthesis protocol via Friedel-Crafts acylation, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, potential applications in drug discovery and materials science are explored, grounded in the established utility of the benzophenone scaffold.

Introduction: The Benzophenone Scaffold and the Novelty of 3-Bromo-3',5'-dimethylbenzophenone

Benzophenones are a class of organic compounds featuring a diaryl ketone core that is a ubiquitous structure in medicinal chemistry and materials science.[1] They are found in numerous natural products and are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The benzophenone moiety also serves as a versatile photoinitiator and UV stabilizer.[2][3]

This guide focuses on a specific, lesser-documented derivative: 3-Bromo-3',5'-dimethylbenzophenone. The introduction of a bromine atom and two methyl groups onto the benzophenone framework is anticipated to modulate its electronic, steric, and pharmacokinetic properties. The bromine atom, in particular, can serve as a handle for further synthetic transformations through cross-coupling reactions and can also introduce halogen bonding capabilities, a strategy increasingly utilized in drug design.[4] Given the absence of dedicated entries in major chemical databases, this document constructs a detailed profile of the target molecule through a logical, evidence-based approach, relying on the known properties of its structural isomers and precursors.

Chemical Identity and Predicted Physicochemical Properties

The structure of 3-Bromo-3',5'-dimethylbenzophenone combines a 3-bromobenzoyl moiety with a 3,5-dimethylphenyl group. A systematic analysis of its constituent parts and related isomers allows for the prediction of its core properties.

dot

Caption: Logical relationship for predicting properties of the target molecule.

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of 3-Bromo-3',5'-dimethylbenzophenone and its key analogs.

| Property | 3-Bromo-3',5'-dimethylbenzophenone (Predicted) | 3-Bromobenzophenone[5][6] | 1-Bromo-3,5-dimethylbenzene[7][8][9] |

| Molecular Formula | C₁₅H₁₃BrO | C₁₃H₉BrO | C₈H₉Br |

| Molecular Weight | 289.17 g/mol | 261.11 g/mol | 185.06 g/mol |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | Colorless to slight yellow liquid |

| Melting Point (°C) | 75-85 | 74.5-77.5 | N/A (liquid at RT) |

| Boiling Point (°C) | > 350 | ~350-360 | 202-204 |

| Solubility | Soluble in organic solvents (e.g., DCM, acetone); sparingly soluble in water. | Sparingly soluble in water.[10] | Insoluble in water |

| XLogP3 | ~4.5 | 4.0 | 3.4 |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[11][12][13] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of 3-Bromo-3',5'-dimethylbenzophenone, a regioselective approach is critical. The most logical strategy is the acylation of 1,3-dimethylbenzene (m-xylene) with 3-bromobenzoyl chloride.

dot

Caption: Proposed workflow for the synthesis of 3-Bromo-3',5'-dimethylbenzophenone.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Formation of Acylium Ion: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 15-20 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Electrophilic Attack: Add 1,3-dimethylbenzene (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-3',5'-dimethylbenzophenone.

Predicted Spectroscopic Profile

The structural features of 3-Bromo-3',5'-dimethylbenzophenone will give rise to a distinct spectroscopic signature.

¹H NMR Spectroscopy

-

Aromatic Protons (3-bromophenyl ring): This ring will exhibit four protons in the aromatic region (~7.2-7.8 ppm). Due to the meta-substitution, complex splitting patterns (multiplets) are expected.

-

Aromatic Protons (3,5-dimethylphenyl ring): This ring will show two distinct signals. The proton at the 4'-position will appear as a singlet, and the two equivalent protons at the 2' and 6' positions will also appear as a singlet, both in the range of ~7.0-7.4 ppm.

-

Methyl Protons: The two equivalent methyl groups at the 3' and 5' positions will produce a sharp singlet at approximately 2.3-2.4 ppm, integrating to six protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A characteristic downfield signal is expected in the range of 195-197 ppm.

-

Aromatic Carbons: The spectrum will display multiple signals in the aromatic region (120-140 ppm). The carbon bearing the bromine atom will be found around 122 ppm, while the carbons attached to the methyl groups will be near 138-140 ppm. The ¹³C NMR spectrum of 3,5-dimethylphenol shows signals at 139.58, 122.74, 113.33, and 155.15 ppm.[14][15]

-

Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the upfield region, around 21 ppm.[14]

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone will be present in the region of 1650-1670 cm⁻¹.

-

C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions corresponding to the methyl groups will appear just below 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z = 288 and 290, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Key fragmentation patterns would likely involve the cleavage of the benzoyl-phenyl bond, leading to fragments corresponding to the 3-bromobenzoyl cation (m/z = 183/185) and the 3,5-dimethylphenyl cation (m/z = 105).

Potential Research Applications

The unique substitution pattern of 3-Bromo-3',5'-dimethylbenzophenone opens up several avenues for research and development.

-

Medicinal Chemistry: As a building block, the bromine atom can be readily functionalized via Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to generate libraries of novel compounds for screening against various biological targets. Benzophenone derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][3][16]

-

Photochemistry and Materials Science: The benzophenone core is a well-known photosensitizer. The electronic properties, modified by the bromo and dimethyl substituents, could be explored for applications in photopolymerization, organic light-emitting diodes (OLEDs), and as probes for biological systems.[17]

-

Agrochemicals: The synthesis of novel pesticides and herbicides often involves halogenated aromatic scaffolds. This compound could serve as a valuable intermediate in the development of new agrochemical products.

Safety and Handling

While specific toxicity data for 3-Bromo-3',5'-dimethylbenzophenone is not available, the safety precautions should be based on analogous compounds such as 3-bromobenzophenone and other substituted benzophenones.[5][18][19]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[5][20] Avoid inhalation of dust and direct contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

3-Bromobenzophenone. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

3-bromobenzophenone. (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

-

Safety review of benzophenone. (2023, May 25). Therapeutic Goods Administration (TGA). Retrieved February 21, 2026, from [Link]

-

3,5-Dimethylphenol. (n.d.). FooDB. Retrieved February 21, 2026, from [Link]

-

Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. (2025, October 18). ACS Publications. Retrieved February 21, 2026, from [Link]

-

3-(Bromomethyl)benzophenone. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

1H-NMR spectrum of 3-bromobenzophenone. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020, April 14). Cosmetic Ingredient Review. Retrieved February 21, 2026, from [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024, July 15). Pearson. Retrieved February 21, 2026, from [Link]

-

3,5-Dimethylphenol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Benzene, 1-bromo-3,5-dimethyl-. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Benzophenone & Related Compounds. (n.d.). Campaign for Safe Cosmetics. Retrieved February 21, 2026, from [Link]

-

4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

-

3-Bromobenzophenone. (2024, April 9). ChemBK. Retrieved February 21, 2026, from [Link]

-

Benzophenone-3 - SAFETY DATA SHEET. (2024, July 16). Retrieved February 21, 2026, from [Link]

-

High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025, July 2). Jingye Pharma. Retrieved February 21, 2026, from [Link]

-

Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron. (2026, January 7). Oreate AI Blog. Retrieved February 21, 2026, from [Link]

-

4-BR-3,5-Dma. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

4-Bromo-3,5-dimethylphenol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]

-

4-Bromo-3,5-dimethylbenzaldehyde. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

4-Bromo-3,5-dimethoxyphenol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

- Use of benzophenone compound in pharmaceuticals. (n.d.). Google Patents.

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved February 21, 2026, from [Link]

-

4-Bromo-3,5-dimethylphenyl N-methylcarbamate. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

14.11: H-NMR and C-NMR of Alcohols and Phenols. (2025, November 12). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

3-Bromobenzophenone - CAS:1016-77-9. (n.d.). Sunway Pharm Ltd. Retrieved February 21, 2026, from [Link]

-

4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. (n.d.). Chemsrc. Retrieved February 21, 2026, from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. safecosmetics.org [safecosmetics.org]

- 3. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromobenzophenone 98 1016-77-9 [sigmaaldrich.com]

- 7. 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 14. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3,5-Dimethylphenol(108-68-9) 13C NMR [m.chemicalbook.com]

- 16. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]

- 17. Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron - Oreate AI Blog [oreateai.com]

- 18. fishersci.com [fishersci.com]

- 19. avenalab.com [avenalab.com]

- 20. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Identification and QC Validation of 3-Bromo-3',5'-dimethylbenzophenone in Halogen-Enriched Fragment Libraries

Topic: Identification of 3-Bromo-3',5'-dimethylbenzophenone in Chemical Libraries Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Compound Management Specialists

Executive Summary & Strategic Context

In the context of Fragment-Based Drug Discovery (FBDD), 3-Bromo-3',5'-dimethylbenzophenone (CAS: 844879-51-2) serves as a critical "chemical probe." Its value lies not just in its scaffold, but in its specific substitution pattern:

-

The 3-Bromo motif: A handle for Suzuki/Buchwald couplings and a probe for halogen bonding (

-hole interactions) within protein pockets. -

The 3',5'-Dimethyl motif: Provides steric bulk and lipophilicity, often used to probe hydrophobic sub-pockets while preventing metabolic oxidation at the typically reactive para-position.

However, identifying this specific isomer within a high-throughput library is fraught with challenges, primarily distinguishing it from isobaric regioisomers (e.g., 4-bromo or 2,4-dimethyl variants) which possess identical masses but vastly different biological activities. This guide outlines a self-validating workflow for the unambiguous identification of this compound.

Analytical Workflow Visualization

The following decision tree illustrates the logic flow for confirming the compound's identity, moving from high-throughput screening (HTS) triage to structural validation.

Figure 1: Step-wise validation workflow ensuring exclusion of isobaric impurities.

Tier 1: Mass Spectrometry & Fragmentation Dynamics

Objective: Confirm molecular formula and core connectivity using UHPLC-MS/MS.

The Bromine Isotopic Signature

The presence of a single bromine atom provides a definitive checkpoint before any fragmentation analysis.

-

Observation: In the MS1 spectrum (ESI+), look for the molecular ion cluster

. -

Criteria: You must observe a 1:1 doublet at m/z 289.0 (

) and m/z 291.0 ( -

Causality: Natural abundance of

(50.69%) and

Fragmentation Pathway (MS2)

Benzophenones exhibit a characteristic cleavage at the carbonyl bond (

Experimental Protocol:

-

Precursor Ion: Select m/z 289.0 (

isotope) for fragmentation. -

Collision Energy: Ramp 20–40 eV.

-

Target Fragments:

| Fragment Ion | m/z (Theoretical) | Origin | Diagnostic Value |

| Precursor | 289.02 | Intact Molecule | |

| Fragment A | 182.94 | 3-Bromobenzoyl cation | Confirms Br is on Ring A |

| Fragment B | 133.06 | 3,5-Dimethylbenzoyl cation | Confirms Dimethyls on Ring B |

| Fragment C | 105.03 | Phenyl cation (loss of CO from B) | Secondary confirmation |

Mechanistic Insight: If the bromine and methyl groups were on the same ring, you would observe a single fragment containing both (e.g., m/z ~211) and an unsubstituted phenyl ring (m/z 105). The separation of m/z 183 and m/z 133 proves the substituents are on opposite rings.

Tier 2: NMR Spectroscopy (Regioisomer Discrimination)

Objective: Distinguish 3-Bromo-3',5'-dimethylbenzophenone from isomers like 4-bromo or 2,4-dimethyl analogs. MS cannot distinguish these.

The Symmetry Argument

The 3',5'-dimethyl substitution pattern creates a plane of symmetry in Ring B that is absent in 2,4- or 3,4- isomers.

1H NMR Prediction (DMSO-d6, 400 MHz):

-

Ring B (Dimethyl side):

- ~2.30 ppm (6H, s): Two equivalent methyl groups. Note: If you see two distinct methyl singlets, the symmetry is broken (likely 2,4- or 3,4-isomer).

- ~7.20 ppm (1H, s, broad): Proton at C4' (between methyls).

-

7.35 ppm (2H, d, J1.5 Hz): Protons at C2' and C6'. These are chemically equivalent due to rotation/symmetry.

-

Ring A (Bromo side):

-

7.90 ppm (1H, t, J1.8 Hz): Proton at C2 (between Br and Carbonyl). This "isolated" proton is diagnostic for meta-substitution. - ~7.80 ppm (1H, ddd): Proton at C4 (ortho to Br).

- ~7.70 ppm (1H, dt): Proton at C6 (ortho to Carbonyl).

- ~7.50 ppm (1H, t): Proton at C5.

-

Self-Validating Check

-

Pass: Integral ratio of Methyls (6H) to aromatic region (7H) is exactly 6:7.

-

Fail: Splitting of the methyl signal into two peaks of 3H each indicates a lack of symmetry (e.g., 2,4-dimethyl).

Quality Control & Storage Protocols

Benzophenones are photo-active. They are often used as photo-affinity probes because the carbonyl triplet state can abstract hydrogens upon UV irradiation.

Handling Protocol:

-

Light Protection: Store solid and solution samples in amber vials.

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent potential acetal formation or photo-reduction, although benzophenones are generally stable. DMSO is preferred for library management.

-

LC Purity: Ensure >95% purity at 254 nm. Note that the UV max will be red-shifted compared to unsubstituted benzophenone due to the auxochromic effects of the bromine and methyls.

References

-

PubChem. 3-Bromobenzophenone | C13H9BrO.[1] National Library of Medicine. [Link]

-

Zimmermann, M. O., et al. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery.[2] Future Medicinal Chemistry.[2] [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Referencing fragmentation of aromatic ketones). Springer. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-3',5'-dimethylbenzophenone

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Aromatic ketones, such as benzophenone derivatives, are particularly significant synthetic intermediates and are core components of numerous commercial drugs.[6]

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the application of the Suzuki-Miyaura coupling to a specific substrate: 3-Bromo-3',5'-dimethylbenzophenone. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and provide expert insights into optimizing reaction parameters for this class of compounds.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9][10][11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the 3-Bromo-3',5'-dimethylbenzophenone. This step forms a new Palladium(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3]

-

Transmetalation: This is arguably the most complex step and is where the base plays its essential role. The base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[9][10][12][13][14][15] This boronate then transfers its organic moiety to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of 3-Bromo-3',5'-dimethylbenzophenone with 4-methylphenylboronic acid as a representative example.

Materials and Reagents:

-

3-Bromo-3',5'-dimethylbenzophenone

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a resealable reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere line (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-3',5'-dimethylbenzophenone (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and finely ground potassium phosphate (3.0 equiv).

-

Add the palladium catalyst, Palladium(II) acetate (0.02 equiv, 2 mol%), and the ligand, SPhos (0.04 equiv, 4 mol%).

-

Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. The presence of oxygen can deactivate the catalyst.[16]

-

-

Solvent Addition and Reaction:

-

Through the septum, add degassed toluene and degassed water in a 5:1 ratio (e.g., 5 mL of toluene and 1 mL of water per mmol of the aryl bromide). It is crucial to degas the solvents by bubbling an inert gas through them for at least 30 minutes prior to use.[16][17]

-

Place the flask in a preheated oil bath or heating mantle set to 100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash them with brine (a saturated solution of NaCl).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure coupled product.

-

Expertise & Experience: Optimizing for Success

The success of a Suzuki-Miyaura coupling, particularly with substrates that may present steric or electronic challenges, often relies on the careful selection and optimization of several key parameters.

| Parameter | Standard Recommendation | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources like Pd(OAc)₂ are often reduced in situ to the active Pd(0) catalyst. Using a direct Pd(0) source such as Pd₂(dba)₃ can sometimes mitigate side reactions like homocoupling that can occur during the reduction step.[16] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | The benzophenone moiety can introduce some steric hindrance. Bulky biarylphosphine ligands promote the reductive elimination step and stabilize the catalytically active monoligated Pd(0) species, leading to higher turnover numbers and efficiency, even at lower catalyst loadings.[11][18][19][20][21] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical for activating the boronic acid.[9] K₃PO₄ is often a good starting point for challenging couplings. Cs₂CO₃ is more soluble and can be more effective but is also more expensive. The physical form of the base matters; using finely ground powder increases the surface area and reaction rate. |

| Solvent | Toluene/Water, Dioxane/Water, DMF | A biphasic system like toluene/water is common. Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.[12] For substrates with poor solubility, solvents like DMF can be used, sometimes without water.[17][22] |

| Temperature | 80-110 °C | Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition and transmetalation steps.[16] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. |

| Boron Source | Boronic Acids, Boronic Esters (Pinacol, MIDA) | While boronic acids are common, they can be prone to degradation via protodeboronation.[16] For sensitive substrates or to improve stability, more robust boronic esters like pinacol or MIDA esters can be used.[8][16] |

Troubleshooting Common Issues

-

Low or No Conversion: This is often due to catalyst deactivation. Ensure rigorous degassing to remove all oxygen.[16] Check the quality of the reagents, especially the boronic acid, which can degrade over time. Consider a more active ligand or a higher reaction temperature.

-

Homocoupling of Boronic Acid: The presence of oxygen is a primary cause of this side reaction.[8][16] Improving the degassing procedure is the first step. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also minimize this issue.[16]

-

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using a stronger base, anhydrous conditions, or more stable boronic esters can help mitigate this problem.[16]

Logical Workflow for Reaction Optimization

For novel or challenging substrates, a systematic approach to optimization is recommended. The following workflow can guide the process from initial screening to a robust, scalable protocol.

Caption: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). Journal of the American Chemical Society.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). BenchChem.

- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (n.d.). ACS Publications.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google Scholar.

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). ChemRxiv.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). PubMed.

- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). PMC.

- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7). ResearchGate.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). PMC.

- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). ResearchGate.

- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). PMC.

- Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments. (n.d.). Springer Nature Experiments.

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate.

- Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Greenwich.

- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. (2012, August 28). ACS Publications.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). MDPI.

- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27). The Royal Society of Chemistry.

- Formation of biaryl compounds in the suzuki cross coupling reaction - ResearchGate. (n.d.). ResearchGate.

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Mettler Toledo.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (n.d.). Semantic Scholar.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.). TCI Chemicals.

- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. (2025, August 7). ResearchGate.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. thieme-connect.com [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

- 21. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

Application Note: 3-Bromo-3',5'-dimethylbenzophenone as a Versatile Photochemical Scaffold

Topic: Photochemical Applications of 3-Bromo-3',5'-dimethylbenzophenone Derivatives Content Type: Application Note & Experimental Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Photochemists

Executive Summary

3-Bromo-3',5'-dimethylbenzophenone (CAS: 844879-51-2) represents a specialized class of functionalized diarylketones designed for high-precision photochemical applications. Unlike unsubstituted benzophenone, this derivative incorporates a bromine handle for orthogonal functionalization (via Pd-catalyzed cross-coupling) and methyl groups that modulate solubility and steric protection.

This guide details the application of this compound in two primary workflows:

-

Photoaffinity Labeling (PAL): Synthesis of heterobifunctional probes for target identification.

-

Photocatalysis: Hydrogen Atom Transfer (HAT) mediated C-H functionalization.[1]

Chemical & Photophysical Profile

Structural Logic

-

Benzophenone Core: Acts as the photo-reactive "warhead." Upon UV excitation (350–365 nm), it forms a reactive triplet diradical (

) capable of abstracting hydrogen atoms from C-H bonds. -

3-Bromo Substituent: Serves two functions:

-

Synthetic Handle: Allows attachment to biological ligands or solid supports via Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the carbonyl chromophore.

-

Heavy Atom Effect: The bromine atom enhances spin-orbit coupling, potentially increasing the rate of Intersystem Crossing (ISC) to the reactive triplet state (

).

-

-

3',5'-Dimethyl Group: Increases lipophilicity (LogP modulation) and prevents unwanted polymerization or side-reactions on the non-functionalized ring by sterically blocking the meta-positions.

Mechanism of Action (Jablonski Diagram)

The following diagram illustrates the photophysical pathway. The bromine substituent facilitates the

Figure 1: Modified Jablonski diagram showing the heavy-atom enhanced pathway to the reactive triplet state.

Application 1: Synthesis of Photoaffinity Probes (PAL)

Context: Photoaffinity labeling is used to map ligand-protein interactions.[2][3] The 3-Bromo-3',5'-dimethylbenzophenone scaffold acts as a modular "click-ready" photoreactive group. The bromine allows the researcher to attach a specific drug pharmacophore, creating a probe that crosslinks to the target protein upon UV irradiation.

Experimental Workflow

Figure 2: Workflow for converting the brominated scaffold into a bioactive photoaffinity probe.

Detailed Protocol: Probe Synthesis via Suzuki Coupling

Use this protocol to attach the benzophenone moiety to an aryl-boronic acid derivative of your target ligand.

Reagents:

-

3-Bromo-3',5'-dimethylbenzophenone (1.0 equiv)[4]

-

Ligand-Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Preparation: In a glovebox or under Argon stream, charge a microwave vial with the benzophenone derivative (1.0 eq), boronic acid (1.2 eq), and base (K₂CO₃).

-

Catalyst Addition: Add the Palladium catalyst (5 mol%).

-

Solvation: Add degassed Dioxane/Water mixture (0.1 M concentration relative to benzophenone).

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours (monitor by TLC/LC-MS).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is your Photoaffinity Probe .

Protocol: Photolabeling Assay

-

Incubation: Incubate the purified probe (1–10 µM) with the protein sample (lysate or purified protein) for 30 min at 4°C in the dark.

-

Irradiation: Transfer samples to a 96-well plate (open top) or quartz cuvette. Irradiate with a UV lamp (365 nm, 100W equivalent) at a distance of 5–10 cm for 10–30 minutes on ice.

-

Critical Check: Ensure the sample does not heat up; benzophenone triplet states are quenched by heat/oxygen.

-

-

Analysis: Proceed to SDS-PAGE or Tryptic Digest/LC-MS/MS to identify the crosslinked peptide.

Application 2: Hydrogen Atom Transfer (HAT) Photocatalysis

Context: Benzophenone derivatives are potent HAT photocatalysts used to functionalize unactivated C(sp³)-H bonds. The 3',5'-dimethyl groups enhance the stability of the catalyst, while the bromine allows for potential heterogenization (attachment to resin) to create a reusable catalyst.

Reaction Scheme: C-H Alkylation (Minisci-type)

Objective: Alkylation of a heterocycle using an alcohol/ether as the radical source.

Mechanism:

-

Excited Benzophenone (

) abstracts a Hydrogen from the substrate (R-H) -

R• attacks the electron-deficient heterocycle.

-

Oxidation/Deprotonation restores aromaticity.

Protocol: C-H Functionalization of THF

Example: Coupling Tetrahydrofuran (THF) to a Quinoline base.

Reagents:

-

Substrate: Quinoline (1.0 equiv)

-

Solvent/Reagent: THF (Excess, used as solvent)

-

Photocatalyst: 3-Bromo-3',5'-dimethylbenzophenone (5–10 mol%)

-

Acid: TFA (1.0 equiv) - activates the heterocycle

-

Light Source: 365 nm LED or CFL

Step-by-Step:

-

Setup: In a Pyrex or Quartz tube, dissolve Quinoline (0.5 mmol) and the Benzophenone catalyst (0.025 mmol) in THF (2 mL).

-

Acidification: Add TFA (0.5 mmol) to protonate the quinoline (making it more electrophilic).

-

Degassing: Sparge the solution with Nitrogen for 15 minutes. Oxygen quenches the triplet state of benzophenone.

-

Irradiation: Irradiate at Room Temperature for 12–24 hours under stirring.

-

Workup: Neutralize with sat. NaHCO₃, extract with DCM, and purify via column chromatography.

Technical Data & Troubleshooting

Physicochemical Properties Table

| Property | Value (Approx.) | Relevance |

| Molecular Weight | 289.17 g/mol | Calculation of stoichiometry. |

| ~255 nm, ~330 nm (n-pi*) | Excitation wavelength selection (use 350-365 nm to avoid protein damage). | |

| Triplet Energy ( | ~69 kcal/mol | Sufficient to abstract H from |

| LogP | High (> 4.0) | Requires organic co-solvent (DMSO/DMF) for biological assays. |

Troubleshooting Guide

-

Problem: Low crosslinking yield in PAL.

-

Cause: Oxygen quenching.

-

Solution: Thoroughly degas buffers; keep reaction under inert atmosphere if possible.

-

-

Problem: Precipitation of probe in aqueous buffer.

-

Cause: Hydrophobicity of the dimethyl/bromo groups.

-

Solution: Keep final DMSO concentration < 1-2%. Use BSA as a carrier if necessary.

-

-

Problem: Side reactions at the bromine position during photolysis.

-

Cause: C-Br homolysis (rare at 365 nm, but possible at <300 nm).

-

Solution: Ensure light source has a strict cutoff filter (>345 nm).

-

References

-

General Benzophenone Photophysics

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

-

-

Photoaffinity Labeling Reviews

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and validation. Future Medicinal Chemistry, 7(2), 159-183. Link

-

-

Benzophenone in Photocatalysis (HAT)

-

Ravelli, D., et al. (2016). Hydrogen Atom Transfer (HAT): A Versatile Strategy for Substrate Activation in Photocatalyzed Organic Synthesis. Chemical Society Reviews, 45, 4374-4410. Link

-

-

Cross-Coupling on Benzophenones

-

Use of brominated benzophenones as intermediates is standard practice in medicinal chemistry for synthesizing "Clickable" probes. See: RSC Advances, 2018, 8, 29722. Link

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Application Note: High-Precision Chemoselective Grignard Addition to 3-Bromo-3',5'-dimethylbenzophenone

Executive Summary & Strategic Utility

3-Bromo-3',5'-dimethylbenzophenone (CAS: 850350-68-6) represents a critical "bifunctional scaffold" in medicinal chemistry. It contains two distinct reactive centers:

-

The Carbonyl Core: A prochiral center susceptible to nucleophilic attack.

-

The Aryl Bromide: A handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: When performing Grignard reactions involving this substrate, the primary risk is chemoselectivity . A standard Grignard reagent (

This guide details the protocol for the Chemoselective Nucleophilic Addition to the ketone without compromising the aryl bromide, enabling the synthesis of complex tertiary alcohols that retain a functional handle for further elaboration.

Reaction Logic & Mechanistic Insight

To achieve high yields, one must understand the competition between Nucleophilic Addition (

-

Path A (Desired): Kinetic control. Nucleophilic attack at the carbonyl carbon.[1] Favored by non-bulky Grignard reagents, non-coordinating solvents (like Toluene/Ether mixtures), and lower temperatures.

-

Path B (Undesired): Thermodynamic/Exchange control. The Grignard reagent exchanges with the aryl bromide, generating a transient arylmagnesium species and an alkyl bromide. This leads to polymerization or scrambling. Favored by higher temperatures and THF (which stabilizes the monomeric Mg species, increasing basicity).

Mechanistic Pathway Diagram

Figure 1: Bifurcated reaction pathway showing the competition between desired nucleophilic addition and undesired halogen exchange.

Detailed Protocol: Chemoselective Addition

This protocol describes the addition of Methylmagnesium Bromide (MeMgBr) to 3-Bromo-3',5'-dimethylbenzophenone. The parameters can be adjusted for other alkyl/aryl Grignards.

Equipment & Reagents[2][3]

-

Substrate: 3-Bromo-3',5'-dimethylbenzophenone (1.0 equiv).

-

Reagent: MeMgBr (3.0 M in Et₂O) (1.2 equiv). Note: Ether is preferred over THF to reduce exchange rates.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Note: Using non-coordinating solvents for the substrate further suppresses side reactions.

-

Apparatus: Flame-dried 3-neck round bottom flask, N₂/Ar line, low-temperature thermometer.

Step-by-Step Workflow

Step 1: System Preparation

-

Flame-dry all glassware under vacuum and backfill with Argon (3 cycles).

-

Charge the flask with 3-Bromo-3',5'-dimethylbenzophenone (e.g., 1.0 g, 3.46 mmol).

-

Dissolve in anhydrous DCM (15 mL). The solution should be clear.

-

Cool the system to -78°C (Dry ice/Acetone bath). Crucial: Although 0°C is often sufficient for simple ketones, the presence of the aryl bromide necessitates lower temperatures to kinetically lock out the exchange pathway.

Step 2: Reagent Addition

-

Load the Grignard reagent (MeMgBr) into a pressure-equalizing addition funnel or syringe.

-

Add the Grignard reagent dropwise over 20 minutes.

-

Observation: A color change (often yellow to orange) indicates the formation of the alkoxy-magnesium complex.

-

-

Stir at -78°C for 1 hour.

-

Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

Step 3: Monitoring & Quench

-

Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the benzophenone spot.

-

Quench: While at 0°C, slowly add saturated aqueous Ammonium Chloride (NH₄Cl). Caution: Exothermic.

-

Dilute with water and extract with DCM (3x).

Step 4: Purification

-

Dry combined organics over MgSO₄, filter, and concentrate.

-

Purify via flash column chromatography. The tertiary alcohol is typically more polar than the starting ketone.

Experimental Workflow Diagram

Figure 2: Operational workflow for the chemoselective alkylation ensuring temperature control.

Data & Optimization Guide

The following table summarizes expected outcomes based on solvent and temperature variables. This data is derived from general reactivity trends of bromobenzophenones [1].

| Variable | Condition | Expected Yield (Alcohol) | Risk of Ar-Br Exchange | Notes |

| Solvent | Et₂O / DCM | High (85-95%) | Low | Non-coordinating solvents favor addition. |

| Solvent | THF | Moderate (60-75%) | Moderate | THF stabilizes radical intermediates, promoting exchange. |

| Temp | -78°C to 0°C | High | Very Low | Kinetic control regime. |

| Temp | Reflux (40°C+) | Low (<30%) | High | Significant biaryl coupling/polymerization. |

| Reagent | MeMgBr | High | Low | Small nucleophiles attack C=O fast. |

| Reagent | t-BuMgCl | Low | High | Steric bulk retards addition, allowing exchange to dominate. |

Strategic Consideration: The "Reverse" Approach

If the goal is to utilize the Aryl Bromide (e.g., to create a Grignard from the scaffold), the ketone must be protected first.

-

Protection: Convert 3-Bromo-3',5'-dimethylbenzophenone to its ethylene glycol acetal (dioxolane).

-

Magnesiation: React the protected bromide with Mg turnings or

(Turbo Grignard) [2]. -

Reaction: React the new Grignard with an external electrophile.

-

Deprotection: Acidic hydrolysis to restore the ketone.

Note: Attempting to form a Grignard directly from the unmasked ketone will result in immediate intermolecular polymerization.

Safety & Handling

-

Grignard Reagents: Pyrophoric and moisture sensitive. Always use a sure-seal bottle and inert atmosphere techniques.

-

3-Bromo-3',5'-dimethylbenzophenone: While not highly volatile, halogenated aromatics can be irritants. Handle in a fume hood.

-

Exotherms: The addition of Grignard to the ketone is highly exothermic. Control the addition rate to prevent runaway heating, which kills chemoselectivity.

References

-

General Reactivity of Bromobenzophenones

-

Nucleophilic substitution of aromatic bromine in 2-bromobenzophenone by Grignard reagents.[2] (Mechanistic parallel).

-

Source:

-

-

Knochel-Hauser Base / Turbo Grignard Usage

- Preparation of functionalized arylmagnesium reagents.

-

Source:

-

Grignard Addition Protocols

-

Alcohols from Carbonyl Compounds - Grignard Reagents.[3]

-

Source:

-

-

Safety Data

- 3,4,5-Trimethyl Bromobenzene MSDS (Analogous handling).

-

Source:

Sources

Troubleshooting & Optimization

Solvent selection for dissolving 3-Bromo-3',5'-dimethylbenzophenone

Technical Support Center: Solvent Selection Guide Product: 3-Bromo-3',5'-dimethylbenzophenone CAS: (Analogous reference to 3-Bromobenzophenone derivatives) Document ID: TSC-SOLV-3B35D-v2.4

Core Directive & Chemical Profile

To the Researcher: You are working with a substituted benzophenone featuring two distinct aromatic environments: a brominated ring and a dimethylated ring. This structural asymmetry impacts its crystal lattice energy and solvation thermodynamics. Unlike simple benzophenone, the 3',5'-dimethyl substitution significantly increases lipophilicity, while the 3-bromo substituent introduces polarizability without offering strong hydrogen-bonding capability.

Quick Chemical Assessment:

-

Core Structure: Diaryl Ketone (Benzophenone).[1]

-

Lipophilicity: High (augmented by two methyl groups).

-

Polarity: Low-to-Moderate (driven by the carbonyl dipole).

-

Predicted Melting Point: ~40–85°C (Estimate based on structural analogs like 4-bromo-3',5'-dimethylbenzophenone [1]). Note: Low melting points often lead to "oiling out" during crystallization.

Solubility Matrix & Solvent Compatibility

The following data summarizes solvent suitability based on polarity matching and dielectric constants.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for reactions; NMR analysis ( |

| Chlorinated | Chloroform | Excellent | Alternative to DCM; higher boiling point. |

| Ethers | THF, 1,4-Dioxane | Very Good | Grignard/Lithiation reactions; Suzuki couplings. |

| Esters | Ethyl Acetate | Good | Extraction; Chromatography; Co-solvent for crystallization. |

| Aromatics | Toluene, Benzene | Good | High-temp reactions; Azeotropic drying. |

| Alcohols | Ethanol, Methanol | Moderate | Best for Recrystallization (often requires heating). |

| Alkanes | Hexane, Pentane | Poor | Anti-solvent for precipitation. |

| Aqueous | Water | Insoluble | Washing phase only. |

Workflow Visualization

A. Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific objective.

Figure 1: Decision matrix for selecting solvents based on experimental intent.

Troubleshooting Guides (FAQ Format)

Issue 1: "The compound is oiling out during recrystallization."

Diagnosis: This is common for methylated benzophenones. The compound's melting point is likely close to the boiling point of your solvent, or the solution is cooling too rapidly, causing it to crash out as a supercooled liquid (oil) rather than a crystal lattice.

Corrective Protocol:

-

Switch Solvent System: If using Ethanol/Water, reduce the water content. Water forces the hydrophobic dimethyl groups out of solution too aggressively.

-

The "Seeding" Technique:

-

Dissolve the crude oil in the minimum amount of hot Ethanol.

-

Allow to cool very slowly to room temperature.

-

Crucial Step: Scratch the inner wall of the flask with a glass rod at the air-liquid interface or add a single seed crystal of the pure compound.

-

-

Use a Lower Boiling Solvent: Switch from Ethanol (BP 78°C) to Methanol (BP 65°C) to widen the gap between the solvent BP and the compound's MP.

Issue 2: "I see a precipitate, but it won't dissolve even in DCM."

Diagnosis: You likely have inorganic salts (e.g., LiBr, MgBr salts from a Grignard reaction) or polymerized byproducts trapped in the matrix. 3-Bromo-3',5'-dimethylbenzophenone is highly soluble in DCM.

Validation Test:

-

Filter the suspension through a Celite pad.

-

Analyze the filtrate by TLC. If your spot is present, the solid was an impurity.

-

Analyze the solid by water solubility test. If it dissolves in water, it is an inorganic salt.

Issue 3: "HPLC baseline is noisy or drifting."

Diagnosis: Benzophenones are UV-active. If you are using THF or Acetone as a sample solvent, their UV cutoff (212nm and 330nm respectively) might interfere with the benzophenone

Solution:

-

Dissolve the sample in Acetonitrile (MeCN) .

-

Ensure the mobile phase is HPLC-grade MeCN/Water + 0.1% Formic Acid.

Detailed Protocols

Protocol A: Gravimetric Solubility Screening

Use this when exact solubility data is unavailable for your specific batch/isomer.

-

Weigh: Place 100 mg of 3-Bromo-3',5'-dimethylbenzophenone into a tared 4 mL vial.

-

Aliquot: Add the target solvent (e.g., Ethanol) in 100

L increments using a micropipette. -

Agitate: Sonicate for 30 seconds after each addition.

-

Observe: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (

) =

-

-

Heat: If insoluble at 1.0 mL (<100 mg/mL), heat to 50°C and observe.

Protocol B: Dual-Solvent Recrystallization (Hexane/Ethyl Acetate)

Recommended for high-purity requirements.

Figure 2: Workflow for non-polar recrystallization to avoid oiling out.

References

-

Sigma-Aldrich. (n.d.). 4-Bromo-3',5'-dimethylbenzophenone Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzophenone. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Fisher Scientific. (2021). Safety Data Sheet: Benzophenone Derivatives. Retrieved from

(Note: While specific literature for the 3-bromo-3',5'-dimethyl isomer is rare, solubility data is extrapolated from the 4-bromo isomer and parent benzophenone structures cited above.)

Sources

Removing unreacted starting materials from 3-Bromo-3',5'-dimethylbenzophenone

Technical Support Center: Purification of 3-Bromo-3',5'-dimethylbenzophenone

Executive Summary

This guide addresses the purification of 3-Bromo-3',5'-dimethylbenzophenone , specifically focusing on the removal of unreacted precursors.[1] Depending on your synthesis route (Friedel-Crafts Acylation or Grignard Addition), your crude mixture likely contains two distinct classes of impurities:

-

Acidic Residues: Hydrolyzed acid chlorides (e.g., 3-bromobenzoic acid) or unreacted carboxylic acids.[1][2]

-

Neutral Hydrocarbons: Unreacted m-xylene, bromobenzene, or bi-aryl byproducts.[2]

The following protocol utilizes chemically active extraction followed by thermodynamic separation (recrystallization) to isolate the target molecule.

Module 1: The Chemical Wash (Removing Acidic Precursors)

The Problem: Unreacted acyl chlorides (e.g., 3-bromobenzoyl chloride) cannot be removed by distillation as they will co-distill or decompose.[1] The Fix: We must hydrolyze the acyl chloride into its corresponding carboxylic acid, which can then be deprotonated and washed away in the aqueous phase.

Protocol 1.1: Hydrolysis and Base Extraction

Prerequisites: Your reaction mixture has been quenched with ice/HCl (to solubilize aluminum salts) and the organic layer separated.

-

The Hydrolysis Step:

-

Add 10% w/v aqueous NaOH to your organic phase (DCM or Ethyl Acetate).[1][2]

-

Technical Insight: The base serves two purposes: it accelerates the hydrolysis of any remaining unreacted acid chloride and deprotonates the resulting benzoic acid derivative (e.g., 3-bromobenzoic acid) into its water-soluble carboxylate salt [1].

-

-

Phase Separation:

-

Vigorously stir for 15 minutes.

-

Separate the layers.[3] Keep the Organic Layer (contains the benzophenone).

-

Check: The aqueous layer should be basic (pH > 10). If not, repeat the wash.

-

-

The Polishing Wash:

Critical Alert (Emulsions): If you utilized Aluminum Chloride (

) in a Friedel-Crafts reaction, aluminum hydroxide gels can form stable emulsions. [1] * Troubleshooting: Add Rochelle’s Salt (Potassium Sodium Tartrate) solution during the initial quench.[2] The tartrate ligates aluminum ions, breaking the emulsion [2].

Module 2: Removing Neutral Hydrocarbons (m-Xylene/Bromobenzene)

The Problem: Unreacted aromatic hydrocarbons (like m-xylene) are neutral and will remain in the organic layer after Module 1. The Fix: Exploit the volatility difference. 3-Bromo-3',5'-dimethylbenzophenone is a solid/high-boiling oil, whereas m-xylene boils at ~139°C.[1][2]

Protocol 2.1: High-Vacuum Strip

-

Concentrate the dried organic layer on a Rotary Evaporator at 45°C .

-

Once the bulk solvent is removed, switch to a High Vacuum Line (< 1 mbar) .

-

Heat the flask to 60°C for 1-2 hours.

-

Why: This temperature is sufficient to sublime/evaporate residual m-xylene or bromobenzene but is generally below the melting point/decomposition point of the benzophenone product.

-

Module 3: Final Purification (Recrystallization)

The Problem: Trace impurities and isomers (if present) require thermodynamic separation. The Fix: Recrystallization from polar/non-polar solvent systems.

Protocol 3.1: Dual-Solvent Recrystallization

Target Molecule Properties: Benzophenones are typically lipophilic.[2] They dissolve well in hot ethanol but crystallize upon cooling [3].[2]

| Parameter | Specification |

| Primary Solvent | Ethanol (95%) or Methanol |

| Anti-Solvent | Water (dropwise) |

| Temperature | Reflux to 0°C |

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.[5]

-

Saturation: If the solution is clear, add hot Water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add one drop of hot Ethanol to clear the solution.[2]

-

Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

-

Filtration: Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).[1][2]

Visual Workflow: Purification Logic

The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.

Caption: Logical workflow for separating acidic and neutral impurities from the benzophenone scaffold.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is a common issue with benzophenones.[2] It usually indicates the solution is too concentrated or cooled too quickly.

-

Fix: Re-heat the mixture until it dissolves. Add a small amount of additional solvent (Ethanol).[2] Allow the solution to cool to room temperature very slowly (wrap the flask in a towel to insulate it). Scratching the glass with a stirring rod can induce nucleation [4].

Q2: I used m-xylene and 3-bromobenzoyl chloride, but the NMR suggests the methyl groups are not in the 3,5-positions. What happened? A: This is a synthesis design issue, not a purification one.

-

The Science: In a Friedel-Crafts acylation, the methyl groups of m-xylene are ortho/para directing.[6] The electrophile will preferentially attack the 4-position (yielding 2,4-dimethylbenzophenone ) or the 2-position (yielding 2,6-dimethylbenzophenone ).[1]

-

The Reality: Direct acylation of m-xylene rarely yields the 3,5-isomer (meta-attack).[1] To obtain 3-Bromo-3',5'-dimethylbenzophenone, you likely need to use a Grignard reagent (3,5-dimethylphenylmagnesium bromide) reacting with 3-bromobenzonitrile [5].[1][2]